molecular formula C22H23NO4S B271955 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid

4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid

Cat. No. B271955
M. Wt: 397.5 g/mol
InChI Key: LFKPLHFUECUGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid, also known as TEBA, is a synthetic compound that belongs to the family of benzylamines. TEBA is a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35) and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid acts as a selective antagonist of the GPR35 receptor, which is a member of the G protein-coupled receptor family. GPR35 is expressed in various tissues, including the immune system, gastrointestinal tract, and central nervous system. The activation of GPR35 has been linked to various physiological processes, including inflammation, glucose metabolism, and cell proliferation. By blocking the GPR35 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the improvement of glucose tolerance and insulin sensitivity. These effects are mediated by the blockade of the GPR35 receptor, which regulates various physiological processes.

Advantages and Limitations for Lab Experiments

4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid has several advantages for lab experiments, including its high potency and selectivity for the GPR35 receptor. However, this compound also has some limitations, including its relatively low water solubility and potential toxicity at high doses.

Future Directions

For 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid research could include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of new therapeutic applications for this compound. Additionally, the development of new GPR35 antagonists could provide further insights into the physiological and pathological roles of this receptor.

Synthesis Methods

The synthesis of 4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid involves a multi-step process that includes the reaction of 3-ethoxy-4-(2-thienylmethoxy)benzaldehyde with benzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after the purification of the crude mixture.

Scientific Research Applications

4-({[3-Ethoxy-4-(2-thienylmethoxy)benzyl]amino}methyl)benzoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by blocking the GPR35 receptor, which is overexpressed in many types of cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In metabolic disorders, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models.

properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

4-[[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C22H23NO4S/c1-2-26-21-12-17(7-10-20(21)27-15-19-4-3-11-28-19)14-23-13-16-5-8-18(9-6-16)22(24)25/h3-12,23H,2,13-15H2,1H3,(H,24,25)

InChI Key

LFKPLHFUECUGTL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)OCC3=CC=CS3

Canonical SMILES

CCOC1=C(C=CC(=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-])OCC3=CC=CS3

Origin of Product

United States

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